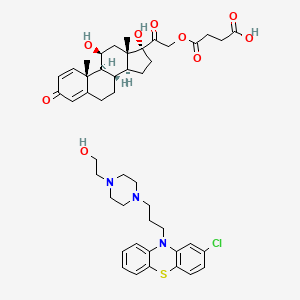
2-(Chlorocarbonyl)phenyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorocarbonyl)phenyl phosphorodichloridate, also known as 2-Chlorophenyl phosphorodichloridate, is a chemical compound with the molecular formula C6H4Cl3O2P and a molecular weight of 245.43 g/mol . This compound is primarily used as a phosphorylating reagent in the synthesis of oligonucleotides and other nucleotide analogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Chlorocarbonyl)phenyl phosphorodichloridate can be synthesized from sodium 2-chlorophenolate and phosphorus oxychloride. The reaction typically involves the following steps :
- Dissolving sodium 2-chlorophenolate in an appropriate solvent such as tetrahydrofuran (THF).
- Adding phosphorus oxychloride dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chlorocarbonyl)phenyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphorates, and phosphorothioates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-chlorophenol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Catalysts: Tertiary amines such as triethylamine.
Major Products Formed
Phosphoramidates: Formed by reaction with amines.
Phosphorates: Formed by reaction with alcohols.
Phosphorothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
2-(Chlorocarbonyl)phenyl phosphorodichloridate has several applications in scientific research, including:
Chemistry: Used as a phosphorylating reagent in the synthesis of oligonucleotides and nucleotide analogs.
Biology: Employed in the modification of nucleic acids for various biological studies.
Medicine: Utilized in the development of nucleotide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chlorocarbonyl)phenyl phosphorodichloridate involves the transfer of the phosphoryl group to nucleophiles. The compound reacts with nucleophiles to form phosphoramidates, phosphorates, and phosphorothioates. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl phosphorodichloridate: Similar structure but lacks the chlorine atom on the phenyl ring.
Methyl phosphorodichloridite: Contains a methyl group instead of the phenyl group.
4-Chlorophenyl phosphorodichloridate: Similar structure but with the chlorine atom at the para position on the phenyl ring.
Uniqueness
2-(Chlorocarbonyl)phenyl phosphorodichloridate is unique due to the presence of the chlorine atom on the ortho position of the phenyl ring, which can influence its reactivity and selectivity in chemical reactions .
Propriétés
Numéro CAS |
6099-41-8 |
|---|---|
Formule moléculaire |
C7H4Cl3O3P |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-dichlorophosphoryloxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl3O3P/c8-7(11)5-3-1-2-4-6(5)13-14(9,10)12/h1-4H |
Clé InChI |
YSOXJTIJJTYMOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)Cl)OP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


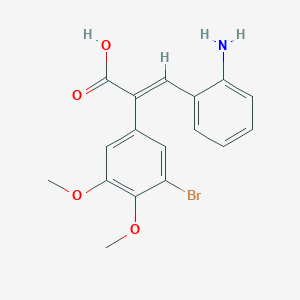

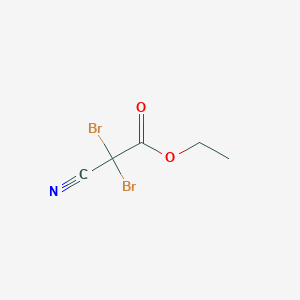
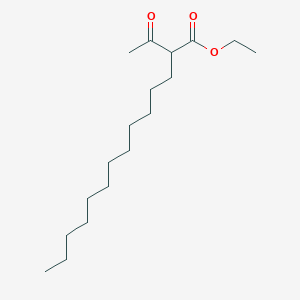
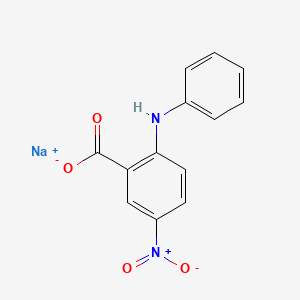
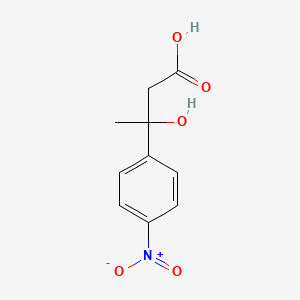
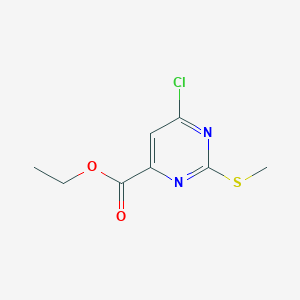
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)

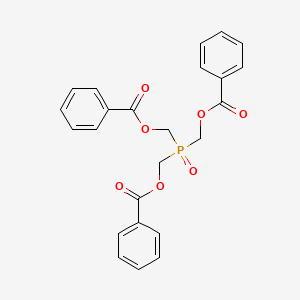

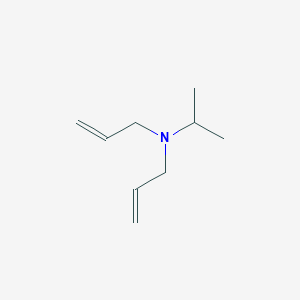
![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
